Methyl 4-(chlorosulfonyl)-2-methylbenzoate
Overview
Description
Methyl 4-(chlorosulfonyl)-2-methylbenzoate: is a chemical compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid where a chlorine atom is attached to the sulfonyl group at the 4-position of the benzene ring, and a methyl group is attached at the 2-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylbenzoic acid as the starting material.
Chlorosulfonylation Reaction: The 2-methylbenzoic acid undergoes chlorosulfonylation, where chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl group at the 4-position of the benzene ring.
Esterification: The resulting 4-(chlorosulfonyl)-2-methylbenzoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Sulfonic acids and their derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl 4-(chlorosulfonyl)-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(chlorosulfonyl)-2-methylbenzoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorosulfonyl group being a good leaving group. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-methylbenzoate: Similar ester group but lacks the chlorosulfonyl group.
Methyl benzoate: Basic ester without any substituents on the benzene ring.
Uniqueness: Methyl 4-(chlorosulfonyl)-2-methylbenzoate is unique due to the presence of both the chlorosulfonyl group and the methyl group on the benzene ring, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMZPBHQQDGHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-42-3 | |
Record name | methyl 4-(chlorosulfonyl)-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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